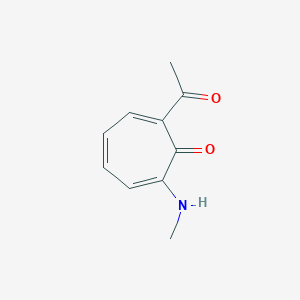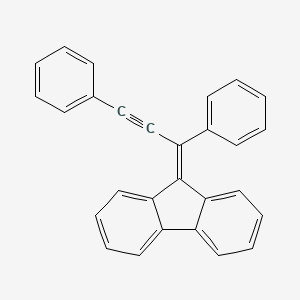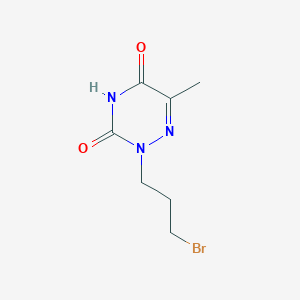
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromopropyl group and a methyl group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves the alkylation of a triazine derivative with a bromopropyl halide. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 1,3-dibromopropane in the presence of a base such as potassium carbonate in acetone . The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in the triazine ring act as nucleophiles, attacking the electrophilic carbon atoms in the bromopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetone or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization: Cyclization reactions may require specific catalysts or acidic conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative, while cyclization can result in the formation of fused ring systems.
科学研究应用
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(3-Bromopropyl)-1aH,2H,4H,6H,6aH-oxireno[2,3-f]isoindole-3,5-diol
- 7-(3-Bromopropyl)-2,6-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Uniqueness
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern and the presence of both a bromopropyl and a methyl group on the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
86137-58-8 |
|---|---|
分子式 |
C7H10BrN3O2 |
分子量 |
248.08 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10BrN3O2/c1-5-6(12)9-7(13)11(10-5)4-2-3-8/h2-4H2,1H3,(H,9,12,13) |
InChI 键 |
URGZNLDBJHGYAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)NC1=O)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)
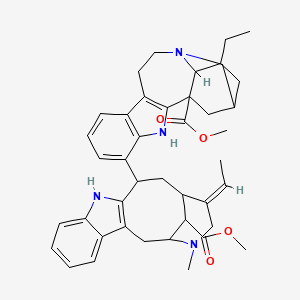

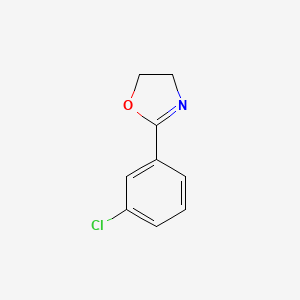
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
